

# Dextran Versus Hydroxyethyl Starch for Fluid Resuscitation: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **dextran** and hydroxyethyl starch (HES), two colloidal solutions historically used for fluid resuscitation. The information presented is based on a comprehensive review of experimental data from clinical trials and meta-analyses, focusing on performance, safety, and mechanistic differences.

## **Executive Summary**

Fluid resuscitation is a critical intervention in managing hypovolemia. **Dextran** and hydroxyethyl starch (HES) are synthetic colloids that have been utilized for their plasma volume-expanding properties. Both function by increasing the oncotic pressure in the intravascular space, thereby drawing fluid from the interstitial space. However, significant differences in their adverse effect profiles, particularly concerning coagulation and renal function, have led to a substantial shift in clinical practice, with a general move away from HES. This guide delves into the experimental evidence that underpins these distinctions.

### **Mechanism of Action**

Both **dextran** and HES are polysaccharides that, when infused intravenously, increase plasma volume.[1] Their large molecular weights prevent them from readily crossing capillary membranes, thus exerting a colloid osmotic effect.[1]



- **Dextran**: A branched-chain glucose polymer, **dextran** solutions (commonly **Dextran** 40 and **Dextran** 70) directly increase intravascular volume.[2] Beyond volume expansion, **dextran** also possesses antithrombotic properties by reducing red blood cell aggregation, platelet adhesiveness, and von Willebrand factor (vWF) activity.[2][3]
- Hydroxyethyl Starch (HES): A derivative of amylopectin, HES solutions are characterized by their molecular weight and degree of molar substitution, which influence their pharmacokinetic and pharmacodynamic properties.[4] Like dextran, HES expands plasma volume through its osmotic effects.[4]

# Performance and Efficacy: A Review of Experimental Data

The primary measure of efficacy for these colloids is their ability to restore and maintain intravascular volume. The following tables summarize quantitative data from comparative studies.

### **Hemodynamic Effects**



Parameter	Dextran	Hydroxyethyl Starch (HES)	Study Population & Design	Citation
Plasma Volume Expansion	Significant and sustained for up to 24 hours (Dextran 70)	Significant and sustained for up to 24 hours (HES 125)	Crossover study in 6 healthy male subjects	[5]
Shock Resolution at 8 hours	62% (23/37)	64% (25/39)	Open-label randomized controlled trial in 79 children with severe malaria	[6]
Acidosis Resolution at 8 hours	73% (27/37)	92% (36/39)	Open-label randomized controlled trial in 79 children with severe malaria	[6]

## **Adverse Effects: Coagulation and Renal Function**



Adverse Event	Dextran	Hydroxyethyl Starch (HES)	Study Details	Citation
Effect on Coagulation	Decreases Factor VIII procoagulant activity, von Willebrand factor antigen, and ristocetin cofactor activity. [1][7] Reduces platelet aggregation.[7]	Reduces levels of fibrinogen, Factor XIII, and other coagulation factors more than expected by hemodilution alone.[8]	In vivo studies in healthy volunteers and bleeding patients.	[1][7][8]
Acute Kidney Injury (AKI)	Can cause osmotic nephrosis, particularly in patients with preexisting renal dysfunction or hypovolemia.[2]	Associated with a significantly increased risk of AKI and need for renal replacement therapy (RRT) in critically ill patients.[9]	Meta-analysis of 7 RCTs (n=7838) in sepsis, trauma, and intensive care.	[9]
Mortality	Some meta- analyses suggest a positive effect on reducing mortality compared to crystalloids.[10]	Associated with an increased risk of death in critically ill patients.[9]	Meta-analysis of 7 RCTs (n=7838) in sepsis, trauma, and intensive care.	[9]
Anaphylactoid Reactions	Rare but can be severe and are mediated by pre-existing dextranreactive IgG antibodies.[3][11]	Less frequent than with dextran.	Review of case reports and immunological studies.	[3][11]



### **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are summaries of the protocols from significant clinical trials that have influenced the understanding of HES. A detailed protocol for a large-scale, randomized controlled trial in adults directly comparing a modern **dextran** formulation to a modern HES formulation for a common fluid resuscitation indication was not readily available in the searched literature.

# The CHEST Trial (Crystalloid versus Hydroxyethyl Starch Trial)

- Objective: To compare the efficacy and safety of 6% HES (130/0.4) with 0.9% saline for fluid resuscitation in a heterogeneous population of adult ICU patients.
- Study Design: A multicenter, prospective, blinded, parallel-group, randomized, controlled trial conducted in 32 adult medical-surgical ICUs in Australia and New Zealand.
- Participants: 7000 critically ill patients requiring fluid resuscitation.
- Intervention: Patients were randomized to receive either 6% HES 130/0.4 in 0.9% sodium chloride or 0.9% sodium chloride for all fluid resuscitation needs during their ICU stay for up to 90 days.
- Primary Outcome: Death within 90 days after randomization.
- Secondary Outcomes: Incidence of acute kidney injury and failure, and the use of renalreplacement therapy.
- Key Findings: There was no significant difference in 90-day mortality between the HES and saline groups. However, patients in the HES group had a significantly higher rate of renal replacement therapy and more adverse events.[9]

# The 6S Trial (Scandinavian Starch for Severe Sepsis/Septic Shock)

 Objective: To assess the effects of 6% HES 130/0.42 versus Ringer's acetate on mortality and morbidity in patients with severe sepsis.



- Study Design: A multicenter, blinded, parallel-group, randomized clinical trial conducted in 26
   Scandinavian ICUs.
- Participants: 804 patients with severe sepsis.
- Intervention: Patients were randomized to receive fluid resuscitation with either 6% HES 130/0.42 in Ringer's acetate or Ringer's acetate alone. The maximum daily dose of the trial fluid was 33 ml/kg of ideal body weight.
- Primary Outcome: A composite of death or dependence on dialysis at 90 days after randomization.
- Secondary Outcomes: Severe bleeding, allergic reactions, and organ failure.
- Key Findings: Patients in the HES group had a significantly higher risk of death at 90 days and were more likely to require renal replacement therapy.[9]

# Phase II Trial in Severe Malaria (Dextran 70 vs. HES 130/0.4)

- Objective: To examine the safety and efficacy of fluid resuscitation with 6% **Dextran** 70 versus 6% HES 130/0.4 in Kenyan children with severe malaria and acidosis.
- Study Design: An open-label, randomized, controlled, phase II safety and efficacy trial.
- Participants: 79 children aged >6 months with severe falciparum malaria and acidosis.
- Intervention: Patients received boluses (20-40 mL/kg) of either 6% Dextran 70 or 6% HES 130/0.4.
- Primary Endpoint: Resolution of shock over 8 hours.
- Secondary Endpoints: Resolution of acidosis, in-hospital mortality, and adverse events.
- Key Findings: No significant difference was observed in shock resolution at 8 hours between the two groups. Acidosis resolution was marginally superior in the HES group. Both solutions were considered safe with low mortality.[6]



# Signaling Pathways and Mechanisms of Adverse Effects

The following diagrams illustrate the proposed signaling pathways for the key adverse effects of **dextran** and HES.

### **Dextran-Induced Coagulopathy**

**Dextran**'s interference with hemostasis is multifactorial, primarily affecting platelet function and the von Willebrand factor-Factor VIII complex.



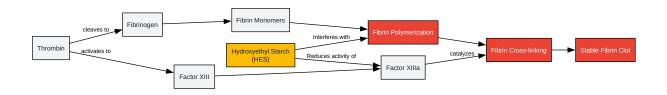
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Caption: **Dextran**-induced coagulopathy pathway.

## **Hydroxyethyl Starch (HES)-Induced Coagulopathy**

HES primarily impairs the final stages of coagulation by interfering with fibrinogen and Factor XIII.



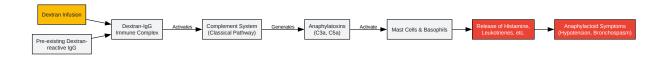


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Caption: HES-induced coagulopathy pathway.

### **Dextran-Induced Anaphylactoid Reaction**

This is a Type III hypersensitivity reaction mediated by pre-existing antibodies.



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Caption: **Dextran**-induced anaphylactoid reaction pathway.

#### Conclusion

The available evidence strongly suggests that while both **dextran** and hydroxyethyl starch are effective plasma volume expanders, their safety profiles differ significantly. The use of HES is associated with an increased risk of acute kidney injury and mortality in critically ill patients, leading to recommendations against its use in this population. **Dextran**, while also carrying risks such as anaphylactoid reactions and coagulopathy, has not been associated with the same degree of renal toxicity as HES in large-scale clinical trials. For drug development professionals, understanding the distinct mechanisms of action and adverse effect profiles of these colloids is crucial for the development of safer and more effective fluid resuscitation



therapies. Future research should focus on developing novel plasma expanders that offer the volume-expanding benefits of colloids without their associated risks.

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